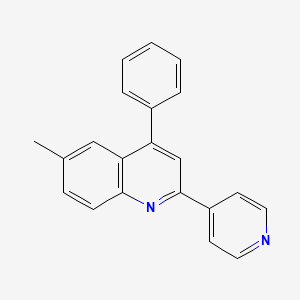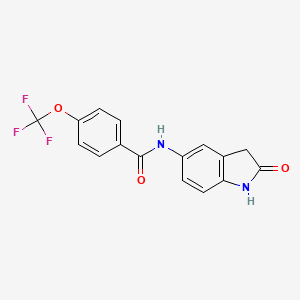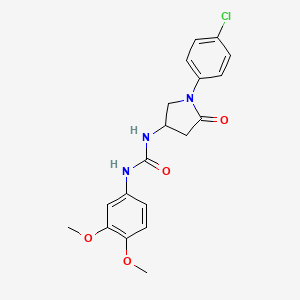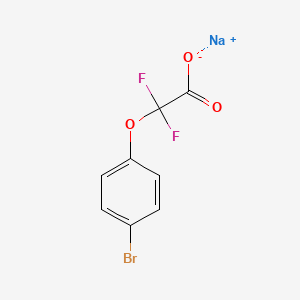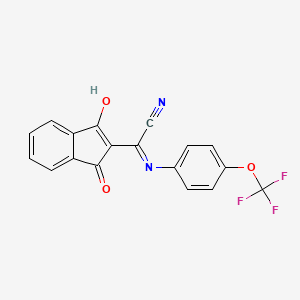
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile (hereafter referred to as 2-DTPE) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents and is stable under normal conditions. 2-DTPE has been studied and used in various areas of research, including organic chemistry, biochemistry, and pharmacology. The compound has been used as a reagent for the synthesis of other compounds, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for the detection of biomolecules.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- The compound is used in the synthesis of various heterocyclic compounds, such as benzoxazoles and thiadiazoles, which are expected to possess biological activity (Abdelhamid, Baghos, & Halim, 2008).
Cycloaddition Reactions
- It reacts with glycine, valine, and α-amino acid esters through a Michael addition–elimination mechanism, leading to cycloaddition reactions (Grigg & Mongkolaussavaratana, 1988).
Multistep Chemical Reactions
- In multistep chemical reactions, it forms various compounds with N-arylisoindolines, showcasing its versatility in organic synthesis (Döpp et al., 2006).
Reactivity with N1,N2-diarylamidines
- It shows unique reactivity patterns when combined with N1,N2-diarylamidines, leading to the formation of different organic compounds (Dpp, Gomaa, Henkel, & El-Din, 1996).
Nucleophilic Intramolecular Cyclization
- The compound is involved in nucleophilic intramolecular cyclization reactions, enabling the synthesis of organic molecules with potential biological significance (Aksenov et al., 2022).
Photoremovable Protecting Groups
- It can be used in the creation of photoremovable protecting groups, an important aspect in organic synthesis and photochemistry (Literák, Hroudná, & Klán, 2008).
Crystal Structure Analysis
- The compound's derivatives have been analyzed for their crystal structures, contributing to the understanding of molecular conformations and interactions (Oezbey et al., 1995).
Cyanation Reagents
- It acts as a cyanation reagent in organic synthesis, aiding in the functionalization of molecules (Döpp, Jüschke, & Henkel, 2002).
Antioxidant and Anticancer Activity
- Derivatives of this compound have been studied for their antioxidant and anticancer activities, indicating its potential in medicinal chemistry (Tumosienė et al., 2020).
Organic Reaction Catalyst
- It has been used as a catalyst in various organic reactions, demonstrating its utility in synthetic chemistry (Anebouselvy & Ramachary, 2018).
Mesogenic Schiff Bases Synthesis
- The compound is key in synthesizing mesogenic Schiff bases, which are important for studying liquid crystalline behavior (Dubey et al., 2018).
Eigenschaften
IUPAC Name |
1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMCIGKRQSMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

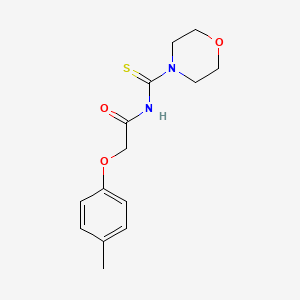
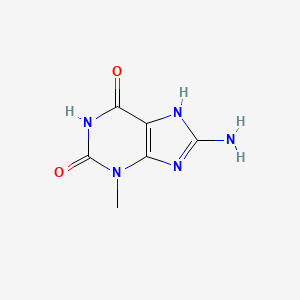
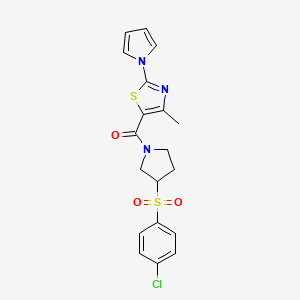
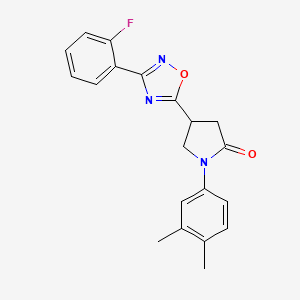

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
